molecular formula C8H5Cl2N B1610655 4,7-Dichloroindole CAS No. 96129-73-6

4,7-Dichloroindole

Cat. No.: B1610655
CAS No.: 96129-73-6
M. Wt: 186.03 g/mol
InChI Key: WYCCABIEVMZKJK-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Scientific Disciplines

Indole as a Privileged Pharmacophore in Drug Discovery and Medicinal Chemistry

The indole nucleus is widely recognized as a "privileged pharmacophore," a molecular framework that is able to bind to multiple biological targets with high affinity. nih.govmdpi.comeurekaselect.com This versatility makes it an invaluable scaffold in the design and synthesis of novel therapeutic agents. nih.govnih.gov The indole ring system is present in a multitude of natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities. bohrium.combohrium.com Its ability to mimic the structure of various protein components allows for interactions with a wide range of biological receptors and enzymes. nih.gov The structural flexibility of the indole scaffold allows for the introduction of various substituents at different positions, which can significantly modulate the biological activity of the resulting compounds. mdpi.com This has led to the development of numerous indole-based drugs with improved efficacy and safety profiles. nih.govmdpi.com

Role of Indole Scaffolds in Diverse Therapeutic Areas

The therapeutic applications of indole derivatives are extensive and well-documented. nih.govmdpi.comjchr.org They have been investigated for their potential in treating a wide array of diseases. nih.gov Indole-based compounds have shown significant promise as anticancer agents by targeting various cellular pathways involved in cancer progression, such as tubulin polymerization, protein kinases, and histone deacetylases. mdpi.comresearcher.lifeeurekaselect.com Furthermore, indole derivatives have been explored for their antimicrobial, antiviral, anti-inflammatory, antidiabetic, and neuroprotective properties. nih.govmdpi.com The presence of the indole core in essential biomolecules like the amino acid tryptophan, the neurotransmitter serotonin, and the neurohormone melatonin (B1676174) further underscores its biological importance. mdpi.comresearcher.life

Overview of Dichloroindole Isomers in Research Contexts

Halogenated indoles, particularly dichloroindoles, are of significant interest in medicinal chemistry as the introduction of chlorine atoms can profoundly influence the physicochemical properties and biological activity of the parent indole molecule. researcher.life The position of the chlorine atoms on the indole ring gives rise to various isomers, each with unique characteristics.

Comparative Analysis with Other Dichloroindole Systems (e.g., 4,5-Dichloroindole (B179347), 4,6-Dichloroindole)

The various isomers of dichloroindole, such as 4,5-dichloroindole and 4,6-dichloroindole, exhibit distinct properties. For instance, 4,5-dichloroindole is noted for its role as a building block in the synthesis of pharmaceuticals and has been investigated for potential anticancer and antimicrobial applications. musechem.com The synthesis of 4,5-dichloroindole has been achieved through a multi-step process involving the nitration of 2,3-dichlorobenzaldehyde (B127699) followed by a reductive cyclization. acs.org

4,6-dichloroindole and its derivatives have also been the subject of chemical research. For example, 4,6-dichloroindole-2-carboxylic acid is recognized for its potential to inhibit certain enzymes, making it a compound of interest for drug development. ontosight.ai The synthesis of 4,6-dichloroindole picrate (B76445) has been described, highlighting its moderate solubility in polar aprotic solvents. vulcanchem.com

The table below provides a comparative overview of the physical and chemical properties of different dichloroindole isomers.

Property4,5-Dichloroindole4,6-Dichloroindole4,7-Dichloroindole
Molecular Formula C8H5Cl2NC8H5Cl2NC8H5Cl2N
Molecular Weight 186.04 g/mol 186.04 g/mol 186.04 g/mol
CAS Number 122509-73-3 glpbio.com101495-18-5 chemicalbook.com96129-73-6 sigmaaldrich.cn

This table is based on available data and is intended for comparative purposes.

Distinctive Features of Halogenation at the 4 and 7 Positions

Recent studies have highlighted the importance of the position of halogen moieties on the indole scaffold in modulating biological activity. For example, the position of halogen atoms has been shown to be significant for the activation of the aryl hydrocarbon receptor (AhR). nih.gov Specifically, halogenation at the C4 and C7 positions can influence the interaction of the indole derivative with biological targets. The development of synthetic strategies to achieve site-selective functionalization of the indole C4 and C7 positions is an active area of research, often requiring the use of directing groups. acs.org

Scope and Objectives of the Research Outline

The primary objective of this article is to provide a focused and detailed examination of the chemical compound this compound. The scope is strictly limited to the chemical and research aspects of this specific isomer. The subsequent sections will not delve into dosage, administration, or safety profiles, adhering to the specified content exclusions. The aim is to present a professional and authoritative overview based on current scientific literature, complete with detailed research findings and data tables to facilitate a comprehensive understanding of this compound within the context of chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,7-dichloro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2N/c9-6-1-2-7(10)8-5(6)3-4-11-8/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCCABIEVMZKJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=CN2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80541840
Record name 4,7-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96129-73-6
Record name 4,7-Dichloro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80541840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4,7 Dichloroindole and Its Derivatives

Established Synthetic Routes to 4,7-Disubstituted Indoles

The synthesis of indoles substituted at the 4 and 7 positions often requires strategies that deviate from the more common methods used for substitution at other positions. The inherent reactivity of the indole (B1671886) ring typically favors electrophilic substitution at the C-3 position of the pyrrole (B145914) ring. Therefore, accessing the benzene (B151609) ring, particularly the C-4 and C-7 positions, necessitates specific starting materials or tailored synthetic pathways.

Strategies for Introducing Halogens at C-4 and C-7 Positions

Direct halogenation of the indole core at the C-4 and C-7 positions is challenging due to the electronic properties of the heterocyclic system. Late-stage functionalization at the C-4 position, in particular, is notoriously difficult and often requires the installation of directing groups. researchgate.net Transition metal-catalyzed C-H activation has emerged as a powerful strategy for the diversification of indoles at the C-4 and C-7 positions. nih.gov For example, rhodium(III) catalysis can be used for selective C-7 halogenation of N-pyrimidyl indolines with N-halosuccinimides (NCS, NBS, NIS), which can then be converted to the corresponding indoles. researchgate.net Enzymatic halogenation also presents a strategy for regioselective C-H activation under environmentally benign conditions. nih.gov

A common approach involves constructing the indole ring from a pre-functionalized benzene derivative. For instance, starting with a 2,5-dichloro-substituted aniline (B41778) or nitrobenzene (B124822) allows for the strategic placement of chlorine atoms that will ultimately reside at the 4 and 7 positions of the indole nucleus after cyclization.

Sommelet-Hauser Rearrangement in Indole Synthesis

The Sommelet-Hauser rearrangement is a researchgate.netnbinno.com-sigmatropic rearrangement of certain benzyl (B1604629) quaternary ammonium (B1175870) salts, typically mediated by a strong base like sodium amide. wikipedia.orgchemistry-reaction.com This rearrangement has been applied to the synthesis of 4,7-disubstituted indoles. chemistry-reaction.com The process involves the generation of an ylide intermediate which then rearranges to introduce a substituent at the ortho position of an aromatic ring. wikipedia.orgnih.gov While not a direct method for synthesizing 4,7-dichloroindole itself, its application in forming substituted indoles highlights its utility in constructing complex indole frameworks. chemistry-reaction.com The reaction typically proceeds through the formation of a nitrogen ylide, followed by a researchgate.netnbinno.com-sigmatropic shift and subsequent aromatization. chemistry-reaction.com

Bartoli Indole Synthesis and its Application to Dichloroindoles

The Bartoli indole synthesis is a versatile method for preparing 7-substituted indoles. wikipedia.orgjk-sci.com The reaction involves the treatment of an ortho-substituted nitroarene with an excess of a vinyl Grignard reagent. synarchive.comonlineorganicchemistrytutor.com The presence of a substituent at the ortho position to the nitro group is crucial for the success of the reaction, with bulkier groups often leading to higher yields. wikipedia.orgjk-sci.com

This methodology is directly applicable to the synthesis of this compound. The synthesis would commence with 1,4-dichloro-2-nitrobenzene (B41259) as the starting material. The ortho-chloro substituent relative to the nitro group facilitates the key nbinno.comnbinno.com-sigmatropic rearrangement step in the reaction mechanism. jk-sci.com Typically, three equivalents of the vinyl Grignard reagent are required to drive the reaction to completion. wikipedia.org

Table 1: Key Features of the Bartoli Indole Synthesis

Feature Description Reference
Starting Material Ortho-substituted nitroarene (e.g., 1,4-dichloro-2-nitrobenzene) wikipedia.org, jk-sci.com
Reagent Vinyl Grignard reagent (typically 3 equivalents) wikipedia.org
Key Intermediate A nitrosoarene is formed after reaction with the first equivalent of Grignard reagent. wikipedia.org
Core Mechanism A nbinno.comnbinno.com-sigmatropic rearrangement followed by intramolecular cyclization. jk-sci.com, quimicaorganica.org

| Product | 7-substituted indole (e.g., this compound) | jk-sci.com |

Reductive Cyclization Approaches (e.g., Nenitzescu Indole Synthesis)

Reductive cyclization is a powerful strategy for indole synthesis. One notable example is the reductive cyclization of ortho,β-dinitrostyrenes, which is considered a variant of the Nenitzescu indole synthesis. acs.orgacs.org This method has been successfully applied to the large-scale synthesis of 4,5-dichloroindole (B179347), demonstrating its practicality and efficiency. acs.org The process involves the nitration of a substituted benzaldehyde, followed by a Henry reaction to form the dinitrostyrene intermediate, which is then subjected to reductive cyclization using reagents like iron powder in acetic acid. acs.orgacs.org

The classical Nenitzescu indole synthesis involves the condensation reaction between a benzoquinone and a β-aminocrotonic ester to form 5-hydroxyindole (B134679) derivatives. researchgate.netwikipedia.org While the original reaction leads to 5-hydroxyindoles, modifications and related reductive cyclization strategies have broadened its scope significantly. acs.orgwikipedia.org Despite potential drawbacks like relatively low yields in some traditional applications, the Nenitzescu reaction and its variants remain a cornerstone for synthesizing substituted indoles from accessible starting materials. acs.orgwikipedia.org

Palladium-Catalyzed Functionalization Strategies

Palladium-catalyzed reactions have become indispensable tools for the synthesis and functionalization of indoles. nih.gov These methods often allow for the formation of C-C and C-N bonds under mild conditions. rsc.orgorganic-chemistry.org For the specific synthesis of 4,7-disubstituted indoles, palladium catalysis can be employed in several ways.

One major strategy is the C-H functionalization of the indole core. While C-2 and C-3 are the more electronically favored positions, the use of a directing group attached to the indole nitrogen can steer the functionalization to the C-7 position. researchgate.net Similarly, directing groups at the C-3 position can facilitate C-4 functionalization. researchgate.net

Another powerful approach is the palladium-catalyzed annulation of appropriately substituted anilines with ketones or alkynes. organic-chemistry.org For example, a 2,5-dichloroaniline (B50420) could be coupled with a ketone in a one-pot process to construct the this compound skeleton. organic-chemistry.org The palladium/norbornene cooperative catalysis is an emerging strategy for the modular synthesis of polysubstituted arenes and has been applied to create substituted indoles. nih.govnih.gov

Table 2: Examples of Palladium-Catalyzed Reactions in Indole Synthesis

Reaction Type Description Reference
Directed C-H Arylation A phosphinoyl-directing group on the indole nitrogen directs arylation to the C-7 position. researchgate.net
Annulation Direct reaction of 2-chloroanilines with ketones, catalyzed by a palladium complex, to form indoles. organic-chemistry.org
Heck-type Cyclization Intramolecular cyclization of N-(o-bromophenyl)enecarbamates to afford 2-substituted indoles. acs.org

| Cascade Reactions | Palladium/norbornene catalysis enables ortho-amination/ipso-Heck cyclization cascades to build C3,C4-disubstituted indoles. | nih.gov |

Advanced and Catalytic Synthesis Approaches

Modern synthetic chemistry continues to provide more efficient, selective, and environmentally benign methods for constructing complex molecules like this compound. Advanced catalytic approaches often focus on minimizing steps, avoiding harsh reagents, and increasing atom economy.

Catalytic C-H activation and functionalization represent the forefront of this field. researchgate.net The development of novel directing groups and more efficient rhodium, palladium, and copper catalyst systems allows for the direct introduction of substituents onto the indole benzene ring with high regioselectivity, which was previously a significant challenge. researchgate.netresearchgate.net Furthermore, biocatalysis, using enzymes like flavin-dependent halogenases, is an emerging strategy that offers excellent regioselectivity for halogenation under mild, aqueous conditions, providing a green alternative to traditional methods. nih.gov These advanced methods hold promise for streamlining the synthesis of this compound and its derivatives for various applications.

Enantioselective Catalytic Synthesis of N-Alkylated Indoles

The creation of enantioenriched N-alkylindoles, where the nitrogen atom is connected to a stereogenic sp3 carbon, is a significant challenge in organic synthesis. Nickel-catalyzed C-C coupling reactions have emerged as a powerful method for this purpose. chemrxiv.org This approach allows for the modular coupling of N-indolyl-substituted alkenes with a variety of bromides (aryl, alkenyl, or alkynyl) to produce chiral N-alkylindole products with high yields and enantioselectivity (up to 91% yield and 97% ee). chemrxiv.org The reaction proceeds under mild conditions and demonstrates a broad tolerance for different functional groups. chemrxiv.org

A proposed mechanism for this transformation involves the syn-hydrometallation of a chiral nickel-hydride species into an N-alkenyl indole, forming an alkyl-Ni(I) intermediate. nih.gov The subsequent oxidative addition of this intermediate to a bromide is the turnover- and enantio-determining step, leading to a single enantiomer of the alkyl-Ni(III)-R species. nih.gov Reductive elimination then yields the desired N-alkylated indole and regenerates the active catalyst. nih.gov This methodology has been successfully applied to the late-stage functionalization of complex drug molecules and natural products. nih.gov

Table 1: Nickel-Catalyzed Enantioselective Hydroalkynylation of N-Alkenyl Indoles

Entry Indole Substrate (Position of Substituent) Product Yield Enantiomeric Excess (ee)
1 4-position (6b) High High
2 5-position (6c-6g) High High
3 6-position (6h-6j) High High
4 7-position (6k, 6l) High High
5 C3-alkyl substituted (6m) High High

This table illustrates the broad scope of the nickel-catalyzed reaction with various substituted indoles, consistently providing high yields and enantioselectivities. nih.gov

Organocatalytic and Organometallic Strategies for Chiral Indoles

Organocatalysis and organometallic chemistry offer powerful and environmentally benign routes to chiral indole derivatives. mdpi.combeilstein-journals.org These strategies can be broadly categorized into direct functionalization of the indole core and indirect methods that utilize indole precursors like indolines or isatins. mdpi.com

Indirect organocatalytic methods often involve the enantioselective N-alkylation of an indoline (B122111) or isatin, followed by a redox transformation to furnish the chiral N-functionalized indole. mdpi.com Another indirect approach uses 4,7-dihydroindole as a starting material. A chiral N-triflyl phosphoramide (B1221513) can catalyze the Friedel-Crafts C2-alkylation of 4,7-dihydroindole with a β,γ-unsaturated α-keto ester, which is followed by an oxidative cyclization to yield the N-alkylated indole. mdpi.com

N-heterocyclic carbenes (NHCs) have also been employed in the enantioselective functionalization of indoles. For instance, an indole-7-carbaldehyde can be activated by an NHC catalyst, enabling a cascade reaction with various carbonyl compounds to produce functionalized indoles with high enantiomeric ratios and yields. mdpi.com Furthermore, the development of versatile platform molecules, such as vinylindoles and indolylmethanols, has enabled a range of organocatalytic asymmetric cycloadditions, cyclizations, and dearomatization reactions to construct diverse and complex indole-based chiral heterocycles. nih.gov

C-H Functionalization Methodologies for Indole Scaffolds

Direct C-H functionalization has become a highly attractive and atom-economical strategy for modifying the indole scaffold, avoiding the need for pre-functionalized starting materials. chim.itnih.gov The indole ring possesses multiple C-H bonds with different reactivities, presenting a challenge in achieving site selectivity. chim.itnih.gov While the pyrrole ring is inherently more reactive, leading to functionalization typically at the C3 or C2 positions, recent efforts have focused on the more challenging functionalization of the benzene core (C4 to C7). chim.itnih.gov

A key strategy to control regioselectivity is the use of directing groups (DGs) attached to the indole nitrogen. nih.govresearchgate.net For example:

An N-P(O)tBu2 group can direct palladium and copper catalysts to achieve C7 and C6 arylation, respectively. nih.govresearchgate.net

An N-pivaloyl group can be used to direct rhodium-catalyzed C7-alkenylation. chim.it

By installing a pivaloyl group at the C3 position , direct arylation can be guided to the C5 and C4 positions. nih.govresearchgate.net

These directing group strategies have enabled a wide range of transformations at the C7 position, including arylation, olefination, acylation, alkylation, and silylation. nih.govresearchgate.net Late-stage C-H functionalization is particularly valuable in medicinal chemistry, as it allows for the rapid diversification of complex, biologically active molecules. beilstein-journals.org Sustainable catalysts, such as those based on manganese, are also being explored for these transformations to reduce reliance on precious metals. beilstein-journals.org

Transition Metal-Catalyzed Reactions (e.g., Rhodium(III)-Catalyzed Annulation)

Transition metals, particularly rhodium, have proven to be highly effective catalysts for the C-H activation and functionalization of indoles. Rhodium(III) catalysts are capable of facilitating a variety of transformations, including the synthesis of indole-fused ring systems.

One notable application is the Rh(III)-catalyzed [4+3] annulation of indole derivatives with cyclopropanols. nih.gov This reaction proceeds through a sequence of C-H and C-C bond cleavage to rapidly assemble indole-fused diazepinones. nih.gov The use of an N-pivaloyl directing group on the indole is crucial for achieving high regioselectivity at the C7 position in rhodium-catalyzed reactions. nih.gov This has been successfully applied to the C7-alkenylation of indoles with acrylates and styrenes, as well as alkylation with α,β-unsaturated ketones, affording products in good to excellent yields. nih.govbohrium.com

Table 2: Examples of Rhodium-Catalyzed C7-Functionalization of N-Pivaloylindoles

Coupling Partner Product Type Yield Reference
Acrylates, Styrenes Alkenylation Good to Excellent nih.gov
α,β-Unsaturated Ketones Alkylation Good nih.gov
Maleimides Alkenylation/Alkylation Moderate to Excellent bohrium.com

This table summarizes the versatility of Rh(III)-catalysis in forming new C-C bonds at the C7 position of the indole core.

Green Chemistry Principles in Dichloroindole Synthesis

The synthesis of this compound and its derivatives can be made more sustainable by adhering to the principles of green chemistry. globalresearchonline.netnih.gov These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. globalresearchonline.net

Key green chemistry principles applicable to dichloroindole synthesis include:

Prevention : It is better to prevent waste than to treat it after it has been created. greenchemistry-toolkit.orgnih.gov This involves designing synthetic routes that minimize byproducts.

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Catalytic reactions, such as C-H functionalization, are inherently more atom-economical than stoichiometric reactions.

Less Hazardous Chemical Synthesis : Synthetic methods should use and generate substances that possess little or no toxicity to human health and the environment. globalresearchonline.net This includes avoiding toxic reagents and solvents.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Exploring reactions in water or bio-based solvents, or under solvent-free conditions, aligns with this principle. nih.govnih.gov

Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can often be recycled. nih.govnih.gov The transition metal- and organo-catalyzed methods discussed previously are prime examples.

Reduce Derivatives : Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov Direct C-H functionalization is a key strategy that embodies this principle. chim.it

By designing synthetic pathways with high atom economy, utilizing catalytic over stoichiometric reagents, minimizing the use of hazardous solvents, and reducing the number of synthetic steps, the environmental impact of producing this compound and its derivatives can be significantly decreased. firp-ula.org

Functionalization and Derivatization Strategies of the this compound Core

Chemical Transformations at Indole Nitrogen (N-functionalization)

The nitrogen atom of the indole ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's chemical and biological properties. Asymmetric N-alkylation is a particularly important transformation for creating chiral indole-containing compounds. mdpi.com

Catalytic enantioselective methods are at the forefront of N-alkylation strategies. Both organocatalytic and organometallic systems have been developed to achieve high levels of stereocontrol. mdpi.com For instance, nickel-catalyzed C-C coupling provides a modular route to enantioenriched N-alkylindoles from readily available N-alkenyl indoles. chemrxiv.org This method is notable for its broad substrate scope and tolerance of various functional groups, making it applicable to complex scaffolds like this compound. chemrxiv.orgnih.gov

Indirect methods for N-alkylation often start from indole precursors. One such strategy involves the asymmetric N-alkylation of indolines, followed by an oxidation step to generate the corresponding N-alkylated indole. mdpi.com This two-step process can provide access to chiral products that may be difficult to obtain through direct N-alkylation of the indole itself. mdpi.com

Modifications at C-2 and C-3 Positions of the Indole Ring

The C-2 and C-3 positions of the indole ring are particularly amenable to functionalization, allowing for the introduction of a wide array of substituents. Electrophilic substitution reactions predominantly occur at the C-3 position due to the high electron density at this site.

C-3 Position Modifications:

Classic electrophilic substitution reactions such as the Vilsmeier-Haack, Mannich, and Friedel-Crafts reactions are commonly employed to introduce functional groups at the C-3 position of the indole nucleus.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position. The Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), acts as the electrophile. The resulting 3-formylindole is a versatile intermediate for further synthetic transformations.

Mannich Reaction: The Mannich reaction provides a route to aminomethyl derivatives at the C-3 position. This three-component condensation involves the indole, formaldehyde, and a primary or secondary amine. The resulting Mannich bases are valuable precursors for the synthesis of more complex molecules.

Friedel-Crafts Acylation: This reaction introduces an acyl group at the C-3 position using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. This method is effective for attaching various keto-substituents to the indole core.

C-2 Position Modifications:

While the C-3 position is more reactive towards electrophiles, modifications at the C-2 position can be achieved through various strategies. One common approach involves the lithiation of an N-protected indole at the C-2 position, followed by quenching with an electrophile. More recent methods, such as transition metal-catalyzed C-H activation, have also emerged as powerful tools for the direct functionalization of the C-2 position. For instance, palladium-catalyzed redox-relay Heck reactions have been utilized for the enantioselective C2-alkylation of indole derivatives. nih.gov

Below is a table summarizing common modifications at the C-2 and C-3 positions of the indole ring.

PositionReaction TypeReagentsFunctional Group Introduced
C-3Vilsmeier-HaackPOCl₃, DMFFormyl (-CHO)
C-3Mannich ReactionCH₂O, R₂NHAminomethyl (-CH₂NR₂)
C-3Friedel-Crafts AcylationRCOCl, Lewis AcidAcyl (-COR)
C-2Lithiation/Electrophilic Quenchn-BuLi, ElectrophileVarious
C-2Palladium-catalyzed C-H ActivationPd catalyst, AlkeneAlkyl

Introduction of Various Functional Groups for Structure-Activity Relationship Studies

The systematic introduction of diverse functional groups onto the this compound scaffold is crucial for elucidating structure-activity relationships (SAR). These studies are fundamental in medicinal chemistry for optimizing the biological activity, selectivity, and pharmacokinetic properties of lead compounds. The chloro substituents at the 4 and 7 positions of the indole ring significantly influence the electronic properties of the molecule and can serve as handles for further modifications, for example, through cross-coupling reactions.

A variety of functional groups can be introduced to probe different aspects of molecular interactions with biological targets. For instance, in the context of developing kinase inhibitors, a common strategy involves exploring different substituents on the indole nitrogen and at various positions of the indole ring to optimize interactions within the ATP-binding pocket of the target kinase. Azaindole derivatives, which are structurally related to indoles, have been extensively studied as kinase inhibitors, and the SAR insights gained from these studies can often be extrapolated to indole scaffolds. nih.govresearchgate.net

Key functional groups and their potential roles in SAR studies are outlined in the table below:

Functional GroupPotential Role in SAR
Halogens (F, Br, I)Modulate lipophilicity, electronic properties, and can act as a handle for cross-coupling reactions.
Alkyl/Aryl groupsProbe hydrophobic pockets in the target protein.
Hydroxyl/Alkoxy groupsCan act as hydrogen bond donors or acceptors.
Amino/Amido groupsCan participate in hydrogen bonding and salt bridge formation.
Carboxylic acids/EstersCan act as hydrogen bond acceptors and influence solubility.
SulfonamidesCan form key hydrogen bonds with protein backbones.

The biological data obtained from these systematically modified analogs allows for the development of pharmacophore models and quantitative structure-activity relationship (QSAR) models, which can guide the design of more potent and selective compounds.

Solid-Phase Synthesis Techniques for Library Generation

Solid-phase synthesis has become an indispensable tool for the rapid generation of large libraries of compounds for high-throughput screening. This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification and the ability to drive reactions to completion by using an excess of reagents.

The application of solid-phase synthesis to the generation of this compound libraries involves anchoring the indole core to a solid support, typically a resin, via a suitable linker. The immobilized indole can then be subjected to a series of chemical transformations to introduce diversity at various positions. Finally, the desired products are cleaved from the resin.

Traceless Linkers:

A key consideration in solid-phase synthesis is the choice of the linker. "Traceless" linkers are particularly advantageous as they are cleaved from the product without leaving any residual functionality. Silicon-based linkers are a prominent example of traceless linkers. nih.govacs.orgcombichemistry.com An indole can be attached to a resin via a silicon-containing linker, and after the desired synthetic modifications, cleavage with an agent like trifluoroacetic acid (TFA) results in the release of the functionalized indole with a hydrogen atom at the point of attachment. nih.gov Another approach involves using a diethoxymethyl (DEM) group for nitrogen protection and as a handle for attachment to a polymer-bound diol, allowing for traceless cleavage. thieme-connect.com

Library Generation Workflow:

A general workflow for the solid-phase synthesis of a this compound library can be envisioned as follows:

Immobilization: this compound is attached to a solid support via a traceless linker.

Diversification: The resin-bound indole is subjected to a series of reactions to introduce a variety of functional groups at the C-2, C-3, and/or N-1 positions. This can be achieved through the reactions described in the previous sections.

Cleavage: The final products are cleaved from the solid support, yielding a library of diverse this compound derivatives.

Purification and Characterization: The individual compounds in the library are purified and their structures are confirmed.

The table below illustrates a conceptual solid-phase synthesis scheme for a this compound library.

StepDescriptionExample Reagents/Conditions
1. ImmobilizationAttachment of N-protected this compound to a resin via a traceless linker.This compound, DEM protection, Polymer-bound diol
2. Diversification (C-3)Vilsmeier-Haack reaction on the immobilized indole.POCl₃, DMF
3. Diversification (C-2)Lithiation and alkylation of the immobilized indole.n-BuLi, R-X
4. CleavageRelease of the functionalized indoles from the resin.Trifluoroacetic acid (TFA)

This combinatorial approach allows for the efficient production of a large number of structurally related compounds, which is essential for the discovery of new drug candidates and for comprehensive SAR studies.

Computational and Theoretical Chemistry Studies of 4,7 Dichloroindole

Quantum Chemical Investigations of Electronic Structure

Quantum chemical investigations utilize computational methods to understand the electronic properties of a molecule. These studies provide insights into molecular stability, reactivity, and various spectroscopic properties.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. The selection of a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) is a critical step in performing DFT calculations, as it influences the accuracy of the results.

Frontier Molecular Orbital (FMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the energy gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface, where different colors represent different potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack).

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Natural Bond Orbital (NBO) analysis is a method used to study charge delocalization, hyperconjugative interactions, and the transfer of charge within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energy, providing insights into the stability of the molecular structure.

Topological Studies (LOL, RDG, NCI, ELF)

Topological analyses provide a deeper understanding of chemical bonding and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are used to visualize regions of high electron localization, such as covalent bonds and lone pairs.

Reduced Density Gradient (RDG) and Non-Covalent Interaction (NCI) analyses are employed to identify and visualize weak non-covalent interactions, such as van der Waals forces and hydrogen bonds, within a molecule.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of computational techniques used to model and predict the behavior of molecules. These methods are essential for understanding molecular structures, dynamics, and interactions. While no specific molecular modeling or simulation studies were found for 4,7-dichloroindole, such studies would typically involve creating a computational model of the molecule and simulating its behavior under various conditions to predict its properties and interactions with other molecules.

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. researchgate.netresearchgate.net For this compound, MD simulations would reveal its dynamic behavior, conformational flexibility, and interactions with its environment, such as solvent molecules or biological receptors.

The process involves generating a trajectory by solving Newton's equations of motion for the system, providing a view of the molecule's conformational states. acs.org Analysis of this trajectory allows for the characterization of key structural and dynamic parameters. For instance, the Root Mean Square Deviation (RMSD) can be calculated to assess the stability of the molecule's conformation over the simulation period, with stable complexes showing minimal deviation. researchgate.netresearchgate.net Additionally, the Root Mean Square Fluctuation (RMSF) for each atom provides insight into the flexibility of different parts of the molecule. researchgate.net In studies of other substituted indoles, MD simulations have been crucial in validating docking results and confirming the stability of ligand-protein complexes under physiological conditions. researchgate.net A simulation of this compound in a solvent like water would elucidate how the chlorine atoms at the 4- and 7-positions influence its solvation shell and preferred orientation, which are critical factors for its solubility and bioavailability.

In Silico Studies for Structure-Property Relationships

In silico studies are fundamental to establishing relationships between the chemical structure of a molecule and its physicochemical or biological properties. For this compound, the position of the two chlorine atoms on the indole (B1671886) scaffold is a critical determinant of its characteristics.

Quantitative Structure-Activity Relationship (QSAR) analyses on various halogenated indoles have shown that the position and nature of the halogen substituent are essential for biological activity. nih.gov For example, studies on chloroindoles revealed that substitutions at the 4- or 5-positions are important for antibacterial activity against Vibrio parahaemolyticus. nih.gov

A pertinent example comes from research on the human cannabinoid receptor 1 (hCB1) binding affinities of chloroindole analogues of a synthetic cannabinoid, MDMB-CHMICA. This study demonstrated a clear structure-property relationship based on the chlorine's position. Chlorination at the 4-position significantly reduced binding affinity, whereas the 7-chloro analogue largely retained the high binding affinity of the parent compound. mdpi.com This suggests that for this compound, the chlorine at position 4 may sterically or electronically hinder interactions with certain biological targets, while the chlorine at position 7 might be situated in a more sterically tolerant region or contribute favorably to binding interactions. mdpi.com Further, modeling of a related compound, this compound-3-acetic acid, within an auxin receptor model showed a specific orientation dictated by the substitution pattern. srce.hr

These findings highlight how computational models can rationalize and predict the impact of specific structural modifications on biological function.

Table 1: Observed Structure-Property Relationships in Halogenated Indoles

Compound/FeatureProperty StudiedComputational/Experimental FindingReference
4-Chloroindole (B13527) AnaloguehCB1 Receptor BindingReduced binding affinity compared to parent compound. mdpi.com
7-Chloroindole (B1661978) AnaloguehCB1 Receptor BindingRetained high binding affinity similar to parent compound. mdpi.com
4-ChloroindoleAntibacterial ActivityExhibits a low Minimum Inhibitory Concentration (MIC) against V. parahaemolyticus. nih.gov
7-ChloroindoleAntibacterial ActivityInhibits biofilm formation; higher MIC compared to the 4-chloro isomer. nih.gov
This compound-3-acetic acidReceptor InteractionAssumes a specific orientation within a proposed auxin receptor model. srce.hr

Theoretical Predictions of Reactivity and Selectivity

Theoretical calculations are instrumental in predicting the chemical reactivity of molecules and the selectivity of their reactions. By modeling reaction pathways and transition states, chemists can anticipate the outcomes of functionalization reactions, guiding synthetic efforts.

Computational Analysis of Reaction Mechanisms

The mechanism of a chemical reaction can be meticulously mapped out using quantum mechanical methods like Density Functional Theory (DFT). nih.gov This involves calculating the potential energy surface (PES) for a given reaction, which connects reactants, transition states, intermediates, and products. researchgate.net By identifying the transition state structures and calculating their associated activation energies (energy barriers), the feasibility and rate-determining step of a proposed mechanism can be determined. nih.govresearchgate.net

For this compound, a common reaction of interest is electrophilic aromatic substitution. The indole ring is electron-rich, but the chlorine atoms act as electron-withdrawing groups via induction and electron-donating groups via resonance, complicating predictions of reactivity. A computational analysis would typically involve modeling the attack of an electrophile at each possible position on the ring (e.g., C2, C3, C5, C6). DFT calculations would be used to determine the structure and energy of the sigma-complex (intermediate) and the transition state leading to it for each pathway. smu.edunih.gov Following the Intrinsic Reaction Coordinate (IRC) from the transition state confirms that it correctly connects the reactant and product states. nih.gov Such an analysis would provide a quantitative basis for understanding how the dichlorination pattern influences the kinetic and thermodynamic profile of subsequent reactions.

Prediction of Regioselectivity and Stereoselectivity in Functionalization

Regioselectivity—the preference for reaction at one position over another—is a key challenge in the synthesis of substituted heterocycles. nih.govresearchgate.net Computational chemistry offers reliable tools to predict these outcomes. For polyhalogenated heterocycles, regioselectivity in reactions like nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling is governed by a combination of electronic and steric factors. nih.govwuxibiology.com

Several computational approaches are used to predict regioselectivity:

Frontier Molecular Orbital (FMO) Analysis: For electrophilic reactions, the site with the largest coefficient in the Highest Occupied Molecular Orbital (HOMO) is often the most reactive. For nucleophilic reactions, the Lowest Unoccupied Molecular Orbital (LUMO) is analyzed. In studies of similar polyhalogenated heterocycles, examining the LUMO has successfully identified the most electrophilic carbon atom and the likely site of nucleophilic attack. wuxibiology.com

Activation Energy Calculation: The most robust method involves calculating the activation energies (ΔG‡) for the reaction at all plausible sites. The pathway with the lowest activation energy is predicted to be the major product channel, as it is kinetically favored. wuxibiology.com This approach has been used to correctly predict the site of hydrolysis in dichloropyrazolopyrimidine by comparing the energy barriers for attack at two different chlorinated carbons. wuxibiology.com

For the functionalization of this compound, one would expect competition between the available positions on both the pyrrole (B145914) and benzene (B151609) rings. A computational study would calculate the relative activation energies for substitution at each unique carbon position (C2, C3, C5, C6), providing a clear prediction of the reaction's regiochemical outcome.

Table 2: Illustrative Example of Calculated Relative Activation Energies (ΔΔG‡) for Electrophilic Bromination of this compound

Note: The following data are hypothetical and for illustrative purposes only, demonstrating the output of a typical computational study. They are based on known reactivity trends of indole systems.

Position of SubstitutionRelative Activation Energy (ΔΔG‡, kcal/mol)Predicted Outcome
C30.0Major Product
C2+3.5Minor Product
C6+7.8Trace Product
C5+9.2Not Observed

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 4,7 Dichloroindole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. researchgate.net For molecules like 4,7-dichloroindole, both one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques are employed for a complete structural assignment. unibo.itnih.gov

Proton NMR (¹H NMR) and Carbon-13 NMR (¹³C NMR) for Structural Confirmation

The ¹H and ¹³C NMR spectra of indole (B1671886) and its derivatives are well-documented, with specific chemical shift regions corresponding to the protons and carbons of the heterocyclic and benzene (B151609) rings. rsc.org The introduction of two chlorine atoms at the 4- and 7-positions of the indole ring, as in this compound, significantly influences the electronic environment and, consequently, the chemical shifts of the remaining aromatic protons and carbons.

In the ¹³C NMR spectrum, the carbons directly bonded to the chlorine atoms (C4 and C7) would exhibit chemical shifts influenced by the halogen's electronegativity and anisotropic effects. The other carbons in the aromatic system will also show shifts relative to unsubstituted indole.

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
H-5d, J = 8.4 Hz-
H-6d, J = 8.7 Hz-
C-2-~180.84
C-3-~56.65
C-3a-~150.90
C-4-~127.46
C-5-~123.59
C-6-~127.21
C-7-~129.69
C-7a-~142.57
Data derived from 4,7-dichloro-3,3-dimethyl-2-(1H-pyrazole-4-yl)-3H-indole. scispace.com The exact chemical shifts for this compound may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, COSY would show correlations between adjacent protons on the indole ring, for example, between H-2 and H-3, and between H-5 and H-6 on the benzene ring, confirming their neighboring positions. spectroscopyonline.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For instance, the signals for C-2, C-3, C-5, and C-6 in this compound could be definitively assigned using this technique. spectrabase.com

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, provides information about the functional groups and the molecular fingerprint of a compound based on its molecular vibrations. horiba.com

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is particularly useful for identifying the characteristic functional groups within a molecule. For this compound, the FT-IR spectrum would be expected to show several key absorption bands. The N-H stretching vibration of the indole ring typically appears as a sharp to medium band in the region of 3400-3300 cm⁻¹. rdd.edu.iq Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings usually give rise to a series of bands in the 1600-1450 cm⁻¹ region. rdd.edu.iq The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹.

Table 2: Expected Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3400 - 3300Medium, Sharp
Aromatic C-H Stretch> 3000Medium to Weak
Aromatic C=C Stretch1600 - 1450Medium to Strong
C-N Stretch1350 - 1250Medium
Aromatic C-H Bend900 - 675Strong
C-Cl Stretch< 800Medium to Strong
Data based on general vibrational frequencies for indole and halogenated aromatic compounds. rdd.edu.iq

Analysis of a related derivative, 4,7-dichloro-3,3-dimethyl-2-(1H-pyrazole-4-yl)-3H-indole, shows characteristic bands at 1567, 1536, and 1450 cm⁻¹, which can be attributed to the aromatic C=C stretching vibrations. scispace.com

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR and is particularly sensitive to non-polar bonds and symmetric vibrations. horiba.com The Raman spectrum of an indole derivative serves as a unique molecular fingerprint. researchgate.net Key features for this compound would include the indole ring breathing modes and vibrations involving the C-Cl bonds. researchgate.net The intense laser source used in Raman spectroscopy can sometimes cause fluorescence in the sample, but modern FT-Raman instruments can mitigate this issue. chemicalbook.com The spectrum of the parent indole shows prominent peaks around 760 cm⁻¹ and 1010 cm⁻¹ corresponding to ring breathing modes. researchgate.net The presence of chlorine atoms would be expected to shift these and other bands, providing a distinct spectral fingerprint for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₈H₅Cl₂N), the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 185 g/mol ).

A characteristic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). For a molecule with two chlorine atoms like this compound, the mass spectrum will show a characteristic cluster of peaks for the molecular ion: the M⁺ peak (containing two ³⁵Cl atoms), the M+2 peak (one ³⁵Cl and one ³⁷Cl), and the M+4 peak (two ³⁷Cl atoms). The expected intensity ratio of these peaks is approximately 9:6:1. nih.gov

The fragmentation of this compound under electron ionization (EI) would likely involve the loss of a chlorine atom, an HCl molecule, or the cleavage of the indole ring. The fragmentation pattern of the related 4-chloroindole (B13527) shows a strong molecular ion peak and a significant peak corresponding to the loss of chlorine. nist.gov A similar pattern, along with fragments showing the loss of the second chlorine atom, would be anticipated for this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental composition with high accuracy. scispace.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. libretexts.orglibretexts.org When a molecule absorbs light in the UV (200-400 nm) or visible (400-700 nm) region of the electromagnetic spectrum, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.orglibretexts.org This absorption of energy is quantized, meaning that specific wavelengths of light are absorbed corresponding to the energy difference between the electronic states. libretexts.org The resulting spectrum is a plot of absorbance versus wavelength, which provides valuable information about the molecule's structure, particularly the presence of chromophores—parts of a molecule that absorb light strongly in the UV-Vis region. libretexts.orgwikipedia.org

For organic molecules like this compound, the electronic transitions of interest typically involve the promotion of electrons from π (bonding) and n (non-bonding) orbitals to π* (antibonding) orbitals. wikipedia.orgresearchgate.net The indole ring system, with its conjugated π system, is an inherent chromophore. libretexts.org The key transitions are:

π → π transitions:* These occur in compounds with conjugated systems, such as the aromatic and pyrrole (B145914) rings of the indole nucleus. They are typically high-energy transitions resulting in strong absorption bands. researchgate.net

n → π transitions:* These transitions involve promoting an electron from a non-bonding orbital, such as the lone pair on the nitrogen atom, to an antibonding π* orbital. They are generally of lower energy and intensity compared to π → π* transitions. researchgate.net

The presence of two chlorine atoms at the 4- and 7-positions of the indole ring influences the electronic properties and, consequently, the UV-Vis spectrum. Halogen substituents can affect the absorption maximum (λmax) and intensity through electronic effects. The analysis of these spectra allows for the qualitative identification of the chromophore system and can be used for quantitative analysis based on the Beer-Lambert law. wikipedia.org Derivative spectroscopy can also be employed to enhance the resolution of overlapping spectral bands, providing more detailed qualitative and quantitative information. jcchems.comyoutube.com

CompoundSolventλmax (nm)Transition Type (Typical)
IndoleEthanol219, 276, 287π → π
This compound (Hypothetical)MethanolData not availableπ → π
Porphyrazine DerivativeChloroform361, 647, 708B and Q bands (π → π*)

X-ray Crystallography for Solid-State Structure Determination

The crystal structure of a derivative, 4,7-Dichloro-1H-indole-2,3-dione (also known as 4,7-dichloroisatin), has been determined, providing insight into the structural characteristics of this class of compounds. researchgate.net The analysis reveals a nearly planar molecule, with the non-hydrogen atoms having a mean deviation from planarity of just 0.042 Å. researchgate.net In the crystal lattice, molecules form dimers through two N—H⋯O hydrogen bonds. researchgate.net These dimers are further linked by slipped π–π stacking interactions that propagate along the a-axis of the crystal, with an inter-centroid distance of 3.8639 (10) Å. researchgate.net Such detailed structural information is crucial for understanding intermolecular interactions and how molecules pack in the solid state. semanticscholar.org

The crystallographic data for 4,7-Dichloro-1H-indole-2,3-dione is summarized in the interactive table below.

ParameterValue
Chemical FormulaC₈H₃Cl₂NO₂ researchgate.net
Molecular Weight216.01 researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP2₁/c researchgate.net
a (Å)3.8639 (10) researchgate.net
b (Å)13.933 (4) researchgate.net
c (Å)15.019 (4) researchgate.net
β (°)93.313 (9) researchgate.net
Volume (ų)807.2 (4) researchgate.net
Z (Molecules per unit cell)4 researchgate.net
Temperature (K)120 researchgate.net

Applications of 4,7 Dichloroindole in Medicinal Chemistry and Drug Discovery

4,7-Dichloroindole as a Core Scaffold in Bioactive Compounds

The this compound framework serves as a foundational structure in the synthesis of various bioactive molecules. The substitution pattern at the 4 and 7 positions of the indole (B1671886) nucleus is a shared feature among several natural products with diverse physiological effects. acs.org This observation has prompted medicinal chemists to utilize this specific scaffold for creating new compounds. An oxidized derivative, 4,7-dichloro-1H-indole-2,3-dione (4,7-dichloroisatin), is a noteworthy example, serving as a versatile intermediate in the synthesis of potential anti-cancer and anti-inflammatory agents. google.com This derivative has been shown to have a broad and potent anticancer activity. google.com The presence of chlorine atoms at the 4 and 7 positions influences the molecule's crystal packing and hydrogen-bonding patterns, which can affect properties like bioavailability.

The development of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of thousands of molecules against biological targets. The this compound scaffold is particularly well-suited for this approach. Researchers have developed practical, large-scale syntheses of this compound derivatives, such as methyl 7-chloroindole-4-carboxylate, without the need for chromatographic purification. acs.org

The rationale for using this specific scaffold is strategic:

Diversification Potential : The scaffold is designed with chemically orthogonal substituents at positions 4 and 7, providing "handles" for extensive diversification chemistry. acs.org

Unsubstituted Pyrrole (B145914) Ring : The pyrrole part of the indole ring is often left unsubstituted to leverage its rich and well-established chemistry for further modifications. acs.org

Lead-Like Properties : Libraries built on such scaffolds aim to produce lead-like compounds, which have physical properties and functional groups suitable for optimization into drug candidates.

The synthesis of these libraries often employs combinatorial techniques, where a core scaffold is systematically decorated with a variety of building blocks to generate a large collection of structurally related compounds. nih.gov This allows for the efficient exploration of the chemical space around the this compound core to identify hits for various therapeutic targets.

Structure-Activity Relationship (SAR) studies are crucial for optimizing a lead compound into a potent and selective drug. For indole derivatives, the position and nature of substituents dramatically affect biological activity.

Key SAR insights for chloroindoles include:

Position of Halogens : The specific placement of chlorine atoms is critical. While extensive research has been conducted on 4,6-dichloroindole derivatives, particularly as NMDA receptor antagonists, the 4,7-dichloro substitution pattern offers a different electronic and steric profile that can be exploited. researchgate.net For example, in the related 6,7-dichloroindole scaffold found in the natural product bauerine C, the chlorine at the 6-position was found to form an unusual halogen bond with a target kinase.

Role of the 7-Chloro Group : Studies on other chloroindoles have shown that chlorination at the 7-position can be critical for certain biological activities, such as antibacterial effects.

Substituents at Other Positions : Modifications at other positions on the this compound scaffold are key to defining the compound's function. For instance, in the development of necroptosis inhibitors based on a 7-chloroindole (B1661978) core, the addition of 5-(1H-Indol-3-ylmethyl)-2-thiohydantoin and hydantoin (B18101) moieties was found to be critical for potency.

Exploration in Specific Therapeutic Areas

The N-methyl-D-aspartate (NMDA) receptor is a major target for therapeutic intervention in a range of neurological and neuropsychiatric disorders. While dichloroindole-2-carboxylic acids are a well-established class of antagonists for the glycine (B1666218) binding site of the NMDA receptor, research has overwhelmingly focused on the 4,6-dichloroindole isomer. Numerous potent and selective antagonists based on the 4,6-dichloroindole-2-carboxylic acid backbone have been developed.

In contrast, there is a notable lack of publicly available research specifically exploring this compound derivatives as NMDA receptor ligands. This highlights a potential gap in research, as the distinct electronic and structural properties of the 4,7-isomer could offer a different pharmacological profile compared to its more studied 4,6-counterpart. While indole derivatives like Indole-3-Carbinol are being explored for general neuroprotective effects, the specific application of the this compound scaffold in neurological disorders remains an underexplored area. openmedicinalchemistryjournal.com

Inflammation is a key pathological process in many chronic diseases, and the development of new anti-inflammatory drugs remains a high priority. Indole derivatives are known to possess anti-inflammatory properties. cambridge.org Research on hybrid molecules containing both indole and imidazolidine (B613845) nuclei has demonstrated anti-inflammatory effects, evidenced by a reduction in leukocyte migration and the release of pro-inflammatory cytokines like TNF-α and IL-1β.

While specific studies focusing exclusively on this compound derivatives are limited, the known anti-inflammatory potential of the broader indole class suggests that the 4,7-dichloro scaffold is a promising starting point for developing novel anti-inflammatory agents. For example, studies on other heterocyclic systems have shown that chloro-substitution can contribute significantly to anti-inflammatory activity. The mechanism often involves the inhibition of key inflammatory mediators. Research on azulene (B44059) derivatives, for instance, showed they could effectively inhibit the production of nitric oxide (NO) and the release of IL-6 and TNF-α in macrophages stimulated by lipopolysaccharide (LPS).

Table 1: Anti-inflammatory Activity of Selected Heterocyclic Compounds This table presents data for related compound classes to illustrate common assays and activity ranges, as specific IC50 data for this compound derivatives were not available in the searched literature.

Compound ClassAssayTarget/Cell LineActivity
Quinazoline DerivativeIn-vitro anti-inflammatory-IC50: 1.772 µg/ml
Indole-imidazolidine HybridsAcetic acid-induced writhingMice52-63% inhibition
Azulene-benzimidazole HybridsNO production inhibitionRAW 264.7 macrophages33.69% inhibition @ 20 µmol/L

Data sourced from studies on related heterocyclic compounds to provide context for potential anti-inflammatory activity. acs.org

The indole scaffold is a prominent feature in many anticancer agents, where it can interact with various cellular processes to inhibit cancer cell proliferation and induce apoptosis. The derivative 4,7-dichloro-1H-indole-2,3-dione (4,7-dichloroisatin) has been specifically noted for its role as a precursor in the synthesis of compounds with potential antitumor activity. google.com The anticancer activity of isatin-based hybrids is a subject of ongoing research, with studies exploring their structure-activity relationships to design molecules with higher efficacy and lower toxicity. researchgate.net

While extensive quantitative data for this compound derivatives is not widely published, the general class of indole derivatives has shown significant promise. For example, certain indole derivatives containing α-aminophosphonate groups have demonstrated potent inhibitory activities against human hepatoma (HepG2) and gastric cancer (MGC-803) cells, in some cases exceeding the potency of the standard chemotherapy drug 5-fluorouracil. researchgate.net

Table 2: Representative Anticancer Activity of Indole Derivatives This table includes data for various indole derivatives to show the potential potency of this compound class, as specific IC50 values for this compound derivatives against cancer cell lines were not available in the searched literature.

Compound TypeCell LineActivity (IC50)
Indole α-aminophosphonate (B7)MGC-803 (Gastric Cancer)35.7 µM
Indole α-aminophosphonate (C5)HepG2 (Hepatoma)34.2 µM
5-Fluorouracil (Reference)MGC-803 (Gastric Cancer)82.0 µM
5-Fluorouracil (Reference)HepG2 (Hepatoma)78.7 µM
Quinoline-Indole Hybrid (9b)MGC-803 (Gastric Cancer)0.58 µmol/L
Quinoline-Indole Hybrid (9b)HCT-116 (Colon Cancer)0.68 µmol/L

Data sourced from studies on various functionalized indole derivatives to illustrate the anticancer potential of the general scaffold. nih.govresearchgate.net

Antiviral Agents

While the broader class of substituted indoles has shown promise in antiviral drug discovery, specific research on this compound as a direct antiviral agent is limited in the provided results. nih.gov However, the core indole structure is a recognized pharmacophore in the development of antiviral compounds, targeting a variety of viruses. nih.gov For instance, derivatives of 5,6-dichloroindole (B58420) have been synthesized and evaluated for their activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). tandfonline.com Although these specific compounds did not demonstrate potent antiviral activity without associated cytotoxicity, the study highlights the ongoing investigation into chlorinated indoles as potential antiviral nucleoside analogs. tandfonline.com Further research into disubstituted pyrimido[4,5-b]indole ribonucleosides has identified compounds with activity against the Dengue virus. researchgate.net The exploration of chloroindole derivatives continues, with studies showing that they can damage bacterial cell membranes and reduce the expression of virulence genes, suggesting a potential for antivirulence strategies.

Enzyme Inhibitors (e.g., HPPD, Tryptophan Synthase)

The this compound framework has been investigated as a component of molecules designed to inhibit specific enzymes, a common strategy in drug and herbicide development.

HPPD Inhibitors: 4-Hydroxyphenylpyruvate dioxygenase (HPPD) is an enzyme involved in the breakdown of tyrosine. wikipedia.org Inhibitors of this enzyme are utilized as herbicides. wikipedia.org The triketone class of HPPD inhibitors is based on leptospermone, a natural compound. wikipedia.org While direct evidence of this compound in marketed HPPD inhibitors is not available in the provided search results, the development of novel HPPD inhibitors is an active area of research, with various compounds showing inhibitory activity in the nanomolar to micromolar range. medchemexpress.comresearchgate.net

Tryptophan Synthase Inhibitors: Tryptophan synthase, an enzyme found in bacteria, fungi, and plants but not animals, is essential for the biosynthesis of tryptophan. wikipedia.org This makes it an attractive target for developing new antibiotics. wikipedia.orgrcsb.org Research has shown that indole and its derivatives can act as inhibitors of this enzyme. claremont.edu Specifically, halogenated tryptophans, including 7-chloro-tryptophan, are recognized for their use in the pharmaceutical and agrochemical industries. nih.gov Allosteric inhibitors that bind to the interface of the tryptophan synthase subunits have been identified, demonstrating that it is possible to inhibit the enzyme's function without targeting the active site directly. rcsb.orgnih.gov

Modulators of Biological Pathways (e.g., Protein Kinase C)

Protein kinase C (PKC) represents a family of enzymes that are crucial in various cellular signaling pathways. creativebiolabs.net The modulation of PKC activity is a therapeutic strategy for a range of conditions, including cardiovascular diseases. sigmaaldrich.comucsd.edu Certain indole derivatives have been identified as inhibitors of PKC. sigmaaldrich.com The PKC family is diverse, with different isoforms having distinct roles in cellular processes. creativebiolabs.net The development of selective PKC inhibitors is an area of significant research interest. For example, VTX-27 is a highly selective inhibitor for the PKCθ isoform, with a Ki of 0.08 nM. medchemexpress.com

Interactions with Biological Targets

Understanding how this compound-containing molecules interact with their biological targets is fundamental to drug design and development. This is often explored through receptor binding studies and computational modeling.

Receptor Binding Studies (e.g., Human CB₁ Receptors)

The human cannabinoid receptor 1 (CB₁), primarily located in the central nervous system, is a key target for synthetic cannabinoids. researchgate.net The affinity of compounds for this receptor is a critical determinant of their pharmacological effects. researchgate.net Studies on chloroindole analogues of the synthetic cannabinoid MDMB-CHMICA have provided insights into how the position of chlorine substitution on the indole ring affects CB₁ receptor binding.

In one study, the binding affinities of five chloroindole derivatives of MDMB-CHMICA were evaluated. researchgate.netmdpi.com The results indicated that chlorination at different positions significantly impacted the binding affinity. mdpi.com Specifically, chlorination at the 4- and 5-positions of the indole core led to a decrease in binding affinity compared to the parent compound, MDMB-CHMICA. researchgate.netmdpi.com In contrast, derivatives with chlorine at the 2-, 6-, and 7-positions largely maintained their binding affinity. researchgate.netmdpi.com All the tested isomers exhibited affinities in the low nanomolar range. researchgate.net

Table 1: CB₁ Receptor Binding Affinities of MDMB-CHMICA Chloroindole Analogs

CompoundKᵢ (nM)
2-chloro-MDMB-CHMICA0.58
4-chloro-MDMB-CHMICA6.8
5-chloro-MDMB-CHMICA9.8
6-chloro-MDMB-CHMICA0.82
7-chloro-MDMB-CHMICA0.79

Data sourced from a study on chloroindole analogues of MDMB-CHMICA. mdpi.comresearchgate.net

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein. This method is instrumental in understanding the molecular basis of ligand-target interactions and guiding the design of more potent and selective molecules.

For instance, molecular docking studies of compounds related to 2-(7-chloro-1H-indol-3-yl)acetamide with Mycobacterium tuberculosis Rel Mtb revealed key interactions. The chloro substituent at the 7-position was found to engage in hydrophobic interactions with Val76 and Ile80 residues of the protein. vulcanchem.com The acetamide (B32628) group formed a crucial hydrogen bond with the catalytically important Asp95 residue. vulcanchem.com A simulated model for 2-(7-chloro-1H-indol-3-yl)acetamide predicted a binding affinity (ΔG) of -8.2 kcal/mol. vulcanchem.com

In other research, molecular docking has been employed to study the interaction of indole-based compounds with enzymes like UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase, which are targets for antimicrobial agents. nih.gov These studies help in rationalizing the observed biological activities and provide a framework for designing new derivatives with improved properties. nih.govnih.gov

Applications of 4,7 Dichloroindole in Materials Science and Agrochemical Chemistry

Organic Electronics and Semiconductors

The indole (B1671886) nucleus is a prevalent motif in numerous pharmaceuticals and biologically active compounds. sci-hub.se The functionalization of this structure is crucial for creating novel materials with tailored electronic properties. sci-hub.se In the realm of organic electronics, the development of new organic semiconductors is essential for advancing technologies like organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic cells (OPVs). researchgate.netresearchgate.net Organic semiconductors are materials that possess electrical conductivity between that of insulators and metals, a property that can be fine-tuned through molecular design. ebsco.com

Development of Organic Semiconductors and Polymers

Indole derivatives are valuable precursors in the synthesis of organic semiconductors and polymers. guidechem.com The process of polymerization, which involves linking smaller monomer units into long chains, can be achieved through various chemical pathways to create materials with specific microarchitectures. mit.edu The substitution pattern on the indole ring significantly influences the electronic characteristics of the resulting polymers. While specific research on polymers derived directly from 4,7-dichloroindole is not extensively detailed in the provided results, the general principle of using substituted indoles as building blocks for functional polymers is well-established. sigmaaldrich.com The synthesis of polymers from monomers like this compound can be approached through methods such as electropolymerization, which has been demonstrated for other chloroindoles. sigmaaldrich.com

Tuning Electronic Properties for Device Performance

The performance of organic electronic devices is intrinsically linked to the electronic properties of the semiconductor materials used. ebsco.comuchicago.edusigmaaldrich.com The introduction of halogen atoms, such as chlorine, into the molecular structure of organic semiconductors is a common strategy to modify their electronic and physical properties. uchicago.edu These modifications can affect parameters like energy levels, charge carrier mobility, and stability, all of which are critical for optimal device function. researchgate.net For instance, the electron-withdrawing nature of chlorine atoms can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn influences the charge injection and transport characteristics of the material. The strategic placement of chlorine atoms on the indole ring, as in this compound, allows for precise tuning of these properties to meet the demands of specific electronic applications. uchicago.edu

Agricultural Chemistry

In the field of agricultural chemistry, indole derivatives play a significant role in the development of new products for crop protection and enhancement. mdpi-res.comrhhz.net Their biological activity makes them suitable candidates for herbicides, fungicides, and plant growth regulators. unige.itresearchgate.net

Development of Agrochemicals (e.g., Herbicides, Fungicides)

Substituted indoles are recognized as important intermediates in the creation of agrochemicals. guidechem.com The presence of chlorine atoms can enhance the biological efficacy of these compounds. For example, derivatives of 4-chloroindole-3-acetic acid have been classified as Group 4 herbicides. publications.gc.ca These compounds are thought to induce abnormal levels of ethylene (B1197577) in plant tissues, leading to herbicidal effects. publications.gc.ca While direct evidence for this compound's use as a commercial herbicide or fungicide is limited in the provided information, its structural similarity to known active compounds suggests its potential as a scaffold for the development of new agrochemical agents. The synthesis of various functionalized indole derivatives is a key strategy in the discovery of novel and more effective herbicides and fungicides. nih.gov

Plant Growth Regulation (e.g., Auxin Analogs)

Auxins are a class of plant hormones that regulate various aspects of plant growth and development. ebi.ac.uk The most well-known natural auxin is indole-3-acetic acid (IAA). nih.gov Several chlorinated indole derivatives have been identified as potent auxin analogs. Notably, 4-chloroindole-3-acetic acid (4-Cl-IAA) is a naturally occurring plant hormone that exhibits strong auxin activity, in some cases greater than IAA itself. researchgate.netresearchgate.net

Research has shown that dichloroindole-3-acetic acid derivatives can have complex effects on plant growth. While some studies have reported anti-auxin activity for compounds like this compound-3-acetic acid, other related dichloro- and trichloroindole-3-acetic acid derivatives have demonstrated growth-promoting effects, such as rooting promotion. google.com This highlights the subtle structure-activity relationships that govern the biological effects of these compounds. The response of plants to various chloro-substituted IAAs can differ, with the position of the chlorine atom on the indole ring being a critical determinant of activity. researchgate.net

CompoundReported Activity
4-Chloroindole-3-acetic acid (4-Cl-IAA)Strong auxin activity, promotes growth. researchgate.netresearchgate.net
This compound-3-acetic acidReported to have anti-auxin action in some studies. google.com
Other Dichloro- and Trichloroindole-3-acetic acid derivativesCan exhibit growth-promoting effects like rooting. google.com

Role as a Metabolite or Environmental Pollutant

Indole and its derivatives, including chlorinated forms, can be found in the environment as pollutants. researchgate.netresearchgate.net For instance, 4-chloroindole (B13527) has been identified as an environmental pollutant. biosynth.com These compounds can arise from industrial processes or the breakdown of other chemicals. epa.gov The biodegradation of chlorinated indoles is an area of active research, as their persistence and potential toxicity are of environmental concern. researchgate.net While there is no specific information on this compound as a metabolite or pollutant in the provided results, the general behavior of chloroindoles in the environment suggests that it could also be subject to microbial degradation processes. researchgate.netresearchgate.net

Future Perspectives and Research Directions

Emerging Synthetic Methodologies and Catalysis

The synthesis of functionalized indoles, including 4,7-dichloroindole, is a central theme in organic chemistry. Future efforts are focused on developing more efficient, selective, and environmentally benign synthetic routes.

Emerging strategies are moving beyond traditional methods, which often require harsh conditions and produce significant waste. openmedicinalchemistryjournal.com A key area of development is the use of advanced catalytic systems. For instance, palladium-catalyzed reactions, such as the Larock annulation, are being refined for greater efficiency and substrate scope. researchgate.net Researchers are also exploring rhodium and copper catalysis for direct C-H activation and functionalization, which allows for the precise introduction of substituents onto the indole (B1671886) core under milder conditions. google.com A patented method highlights a palladium-catalyzed direct carbon-hydrogen activated chlorination reaction using N-chlorosuccinimide (NCS) to prepare 4-chloroindole (B13527) compounds. google.com

Furthermore, iridium-catalyzed borylation represents a significant advancement, providing a general approach to functionalizing unprotected indoles at the C7 position, a traditionally difficult site to modify selectively. msu.edu Organocatalysis and the use of N-heterocyclic carbenes (NHCs) are also gaining traction as powerful tools for the enantioselective functionalization of the indole nucleus. mdpi.comresearchgate.netrsc.org These methods offer alternative pathways that avoid the use of expensive or toxic transition metals. researchgate.net

The table below summarizes some of the modern catalytic approaches being explored for indole synthesis.

Catalytic SystemReaction TypeKey Advantages
Palladium (Pd)C-H Activation, Cross-Coupling, Larock AnnulationHigh efficiency, versatility in bond formation. researchgate.netgoogle.com
Rhodium (Rh)Cyclo-isomerization, C-H ActivationEfficient synthesis from acetanilide (B955) compounds. google.com
Iridium (Ir)C-H BorylationSelective functionalization at the C7 position. msu.edu
Copper (Cu)One-pot SynthesisMild reaction conditions, good to excellent yields. google.com
OrganocatalysisAsymmetric FunctionalizationMetal-free, enantioselective synthesis. researchgate.net
Biocatalysis (e.g., Fruit Juices)Nucleophilic SubstitutionEco-friendly, mild conditions, cost-effective. vulcanchem.comjetir.org

Advanced Computational Approaches for Drug Design and Materials Discovery

Computational chemistry is becoming an indispensable tool in the rational design of novel drugs and materials based on the this compound scaffold. These in-silico methods accelerate the discovery process, reduce costs, and provide deep insights into molecular interactions. frontiersin.orgemanresearch.org

Key computational techniques applied in this field include:

Molecular Docking: This method predicts the preferred orientation of a molecule (ligand) when bound to a target protein. openmedicinalchemistryjournal.com For this compound derivatives, docking studies can identify critical interactions with enzyme active sites or receptors, guiding the design of more potent and selective inhibitors. frontiersin.org Advanced algorithms like AutoDock Vina and Glide are used to screen large libraries of virtual compounds against biological targets. frontiersin.orgmdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For this compound analogues, 3D-QSAR and pharmacophore modeling can identify the key structural features responsible for their therapeutic effects, such as the necessary hydrogen bond donors and acceptors for high affinity at a receptor site. emanresearch.orgttuhsc.edu

Molecular Dynamics (MD) Simulations: MD simulations are used to study the physical movements of atoms and molecules over time. This technique can validate the stability of ligand-protein complexes predicted by molecular docking and provide a more dynamic picture of the binding interactions. jbiochemtech.com

Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and reactivity of molecules. mdpi.com For this compound, DFT can predict its chemical reactivity and stability, which is crucial for designing new synthetic reactions and understanding its role in organic semiconductors and polymers. mdpi.com

These computational approaches allow researchers to pre-screen virtual libraries of this compound derivatives, prioritize candidates for synthesis, and optimize their properties for specific applications, from drug development to materials science. scielo.org.mxnanobioletters.com

Novel Therapeutic Applications of this compound Derivatives

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. rsc.orgresearchgate.net The specific substitution pattern of this compound makes its derivatives particularly interesting for novel therapeutic applications. biosynth.comnih.gov

Research into the biological activities of dichloroindoles has identified several promising areas:

Neuroprotective Agents: Derivatives of 4,6-dichloroindole-2-carboxylic acid have been extensively studied as potent and selective antagonists of the glycine (B1666218) binding site on the N-methyl-D-aspartate (NMDA) receptor. ttuhsc.edu This activity is being explored for treating neurological disorders such as stroke, epilepsy, and chronic pain. ttuhsc.edu Future research will likely focus on optimizing the structure of this compound analogues to enhance their affinity and selectivity for various receptor subtypes.

Anticancer Agents: The indole scaffold is present in many anticancer drugs. openmedicinalchemistryjournal.comrsc.org The ability of indole derivatives to interact with various cellular processes makes them candidates for inhibiting cancer cell proliferation and inducing apoptosis. biosynth.com The unique electronic properties of this compound could be harnessed to design novel compounds that target specific pathways in cancer cells, such as those involving kinases or the TGF-β pathway. mdpi.commdpi.com

Antiviral and Antimicrobial Agents: Indole derivatives have shown a broad spectrum of activity against various viruses and microbes. openmedicinalchemistryjournal.comnih.gov The chlorination pattern on the indole ring can significantly influence this activity. For example, studies on synthetic cannabinoids have shown that the position of chlorine substitution on the indole core affects binding affinity to human CB1 receptors. mdpi.com This suggests that this compound could serve as a template for developing new antiviral or antimicrobial compounds.

Materials for Biomedical Applications: Beyond direct therapeutic use, chloroindoline derivatives are being investigated for their potential in materials science, including the development of organic semiconductors and polymers. lookchem.com These materials could have future applications in biosensors and other diagnostic devices.

The table below details the potential therapeutic targets and applications for derivatives of dichloroindoles.

Therapeutic AreaPotential Molecular TargetInvestigated ApplicationReference
NeurologyGlycine site of NMDA receptorNeuroprotection, Anticonvulsant, Chronic Pain ttuhsc.edu
OncologyKinases, TGF-β PathwayAnticancer, Anti-proliferative mdpi.commdpi.combiosynth.com
Infectious DiseasesViral/Bacterial Enzymes, CB1 ReceptorAntiviral, Antimicrobial openmedicinalchemistryjournal.comnih.govmdpi.com
Anti-inflammatoryCellular inflammatory pathwaysModulation of immune responses rsc.orgbiosynth.com

Sustainable Synthesis and Industrial Scale-Up

As the potential applications of this compound expand, the development of sustainable and scalable synthetic processes becomes crucial. The principles of green chemistry are increasingly being applied to indole synthesis to minimize environmental impact. openmedicinalchemistryjournal.com

Future research in this area will focus on several key aspects:

Green Solvents and Catalysts: Replacing conventional volatile organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions is a major goal. openmedicinalchemistryjournal.com The use of recyclable catalysts, such as heteropolyacids or nanoparticle-based catalysts, is also being explored to improve the sustainability of the process. openmedicinalchemistryjournal.comresearchgate.net Biocatalysis, using enzymes or natural sources like fruit juices, offers a highly eco-friendly approach for certain synthetic steps. vulcanchem.comjetir.org

Process Intensification: Techniques like microwave-assisted synthesis are being employed to dramatically reduce reaction times from hours to minutes, while often improving product yields. openmedicinalchemistryjournal.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. One-pot reactions and tandem catalytic cycles are being developed to achieve this, reducing waste and improving efficiency. msu.eduluc.edu

Scalability and Safety: Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges, including cost, safety, and reproducibility. specificpolymers.com Research is underway to develop robust and practical processes for the large-scale production of key intermediates like 4,5-dichloroindole (B179347) and 5-chloroindole, which can inform the scale-up of this compound synthesis. acs.orgresearchgate.net A critical aspect of scale-up involves evaluating process safety, including managing exothermicity and handling potentially hazardous reagents. specificpolymers.com

The development of commercially feasible, large-scale synthesis methods will be essential to unlock the full potential of this compound and its derivatives in both pharmaceutical and material science industries. researchgate.netgoogle.com

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing 4,7-Dichloroindole, and how do they confirm structural integrity?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H in indole rings) by absorption peaks in the 3200–3500 cm⁻¹ range .
  • NMR Spectroscopy :
  • ¹H NMR : Reveals proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and substitution patterns .
  • ¹³C NMR : Confirms carbon connectivity and chlorine substitution effects on chemical shifts .
  • Mass Spectrometry (MS) : Determines molecular weight (e.g., M⁺ peak at m/z 186 for C₈H₅Cl₂N) and fragmentation patterns .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N/Cl percentages .

Q. What synthetic routes are commonly used for this compound, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Chlorination of Hydroxyindole Derivatives :
  • Start with 4-hydroxyindole derivatives; use POCl₃ or PCl₅ for chlorination at positions 4 and 7 .
  • Optimize temperature (e.g., 80–110°C) and stoichiometry (2–3 eq. chlorinating agent) to maximize yield .
  • Decarboxylation Pathways : For precursors like 4-hydroxy-7-chloroindole-3-carboxylic acid, thermal decarboxylation (150–200°C) under inert atmosphere removes CO₂ .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate pure product .

Q. How can researchers ensure the purity of this compound, and which analytical methods are recommended?

  • Methodological Answer :

  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using UV-active spots (Rf ~0.5 in hexane:EtOAc 3:1) .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity (>98%) with a C18 column and acetonitrile/water mobile phase .
  • Melting Point Analysis : Compare experimental values (e.g., 120–122°C) with literature data to confirm consistency .

Advanced Research Questions

Q. How should researchers design experiments to probe the electronic effects of chlorine substituents in this compound derivatives?

  • Methodological Answer :

  • Hypothesis Testing : Compare reactivity/spectroscopic properties with non-chlorinated indoles to assess electron-withdrawing effects .
  • Controlled Variables :
  • Fix solvent, temperature, and concentration while varying substituent position (e.g., 5,6-dichloro vs. 4,7-dichloro analogs) .
  • Use Hammett constants (σ) to quantify electronic contributions .
  • Data Collection : Measure reaction rates (e.g., nucleophilic substitution) and correlate with DFT-calculated charge densities .

Q. What strategies resolve contradictions in spectroscopic data when synthesizing novel this compound analogs?

  • Methodological Answer :

  • Cross-Validation : Confirm NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping peaks .
  • Error Analysis : Quantify instrument uncertainty (e.g., ±0.01 ppm for NMR) and replicate measurements .
  • Alternative Characterization : Use X-ray crystallography to resolve ambiguous structures, if crystals are obtainable .

Q. How can researchers integrate computational modeling with experimental data to predict this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations :
  • Optimize geometry at B3LYP/6-31G(d) level; calculate frontier orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Simulate IR and NMR spectra for comparison with experimental data .
  • Machine Learning : Train models on existing indole reaction datasets to predict yields or regioselectivity .

Q. What methodologies address batch-to-batch variability in this compound synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test interactions between variables (e.g., temperature, catalyst loading) .
  • Statistical Process Control (SPC) : Monitor yields/purity via control charts; implement corrective actions for outliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.